The synthesis of I-BET 151 hydrochloride involves several key steps that utilize advanced organic chemistry techniques. The initial synthetic route begins with the preparation of a benzodiazepine core, which is then modified to introduce the triazole moiety, enhancing its binding affinity for bromodomains.
The final product is purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
I-BET 151 hydrochloride has a complex molecular structure characterized by a benzodiazepine scaffold fused with a triazole ring. The molecular formula is CHClN, and it has a molecular weight of approximately 313.76 g/mol.
Structural data obtained from X-ray crystallography or computational modeling can provide insights into the binding interactions between I-BET 151 and its target proteins, highlighting critical hydrogen bonding and hydrophobic interactions that facilitate its inhibitory effect .
I-BET 151 hydrochloride primarily functions through non-covalent interactions with the bromodomains of its target proteins, inhibiting their ability to bind acetylated lysines on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, effectively silencing gene expression associated with oncogenic pathways.
Key reactions involved in its mechanism include:
The mechanism of action of I-BET 151 hydrochloride revolves around its ability to inhibit the binding of BET proteins to chromatin. Upon administration, I-BET 151 binds specifically to the bromodomains of bromodomain-containing protein 2, bromodomain-containing protein 3, and bromodomain-containing protein 4.
Data from various studies indicate that this mechanism can lead to significant anti-proliferative effects in cancer cell lines.
I-BET 151 hydrochloride exhibits several notable physical and chemical properties:
Reactivity studies indicate that I-BET 151 does not readily participate in hydrolysis or oxidation reactions under physiological conditions, making it suitable for biological applications .
I-BET 151 hydrochloride has garnered attention for its potential applications in scientific research:
I-BET 151 (GSK1210151A) binds BET bromodomains by competitively displacing acetylated histones through its conserved structural motif. The crystal structure of BRD4 (PDB: 3ZYU) at 1.50 Å resolution reveals critical interactions: the isoxazole moiety engages the conserved asparagine residue (Asn140) via hydrogen bonding, while the methoxyquinoline scaffold inserts into the hydrophobic ZA channel [9]. This dual binding mode achieves a buried surface area of 830 Ų, explaining its high affinity (Kd = 53–215 nM for BRD4) [5] [9]. The (R)-enantiomer configuration at the chiral center is essential, as it optimally positions the pyridyl group for π-cation interactions with Pro82 and Phe83 residues [9]. Mutagenesis studies confirm that disruption of these residues reduces binding affinity by >200-fold, highlighting the precision of molecular recognition [6].
Table 1: Structural Parameters of I-BET 151 Bound to BRD4 (PDB 3ZYU)
Parameter | Value | Biological Significance |
---|---|---|
Resolution | 1.50 Å | Atomic-level detail of ligand interactions |
Binding Site Residues | Asn140, Pro82, Phe83 | Hydrogen bonding and hydrophobic anchoring |
Buried Surface Area | 830 Ų | High shape complementarity with BRD4 |
Binding Affinity (Kd) | 50–215 nM | Submicromolar inhibition potency |
I-BET 151 hydrochloride (C23H21N5O3·HCl) has a molecular weight of 451.9 g/mol, distinct from the freebase (C23H21N5O3, MW 415.44 g/mol) [1] [4]. The hydrochloride salt significantly enhances aqueous solubility (>100 mM in DMSO vs. <1 mM for freebase) and bioavailability in preclinical models [4] [7]. In rats, the salt form achieves 65% oral bioavailability due to low clearance (20% of hepatic blood flow), whereas canine models show reduced bioavailability (16%) from higher intrinsic clearance [5] [8]. This species-specific pharmacokinetic divergence necessitates mini-pig models for toxicology studies, where bioavailability reaches 65% [5].
I-BET 151 hydrochloride exhibits optimal solubility in DMSO (83–100 mM) and moderate solubility in ethanol (27–64 mM), but negligible solubility in aqueous buffers (<1 mg/mL) [4] [6]. Stability studies indicate that solid-phase storage at −20°C maintains integrity for >12 months, while solutions in DMSO degrade within 24 hours at room temperature [4] [6]. In cell-based assays, the compound remains stable for 72 hours in culture media (DMEM + 10% FBS), enabling continuous exposure experiments without precipitation [3] [10]. This stability profile underpins its use in prolonged treatments, such as 21-day myeloma xenograft studies where tumor volume reduction reached 5-fold [5] [7].
I-BET 151 demonstrates nanomolar affinity for BET bromodomains but minimal off-target effects. Cell-free assays reveal IC50 values of 0.25 μM (BRD3), 0.5 μM (BRD2), and 0.79 μM (BRD4), translating to pIC50 values of 6.6, 6.3, and 6.1, respectively [3] [5] [6]. Specificity profiling against 23 non-BET bromodomains (e.g., BRD9) confirms >100-fold selectivity at 5 μM [6] [10]. This selectivity is functionally validated in monocytes, where 1 μM I-BET 151 suppresses BRD4-dependent IL-6 transcription (pIC50=6.7) without altering TNFα or IL-1β production [10]. The compound’s selectivity is further evidenced by its inability to inhibit kinase-driven K562 leukemia cells (IC50 > 100 μM) while potently targeting MLL-fusion leukemias (IC50 = 15–192 nM) [3] [7].
Table 2: Selectivity Profile of I-BET 151 Across Bromodomain Targets
Target | IC50 (μM) | pIC50 | Cellular Assay System |
---|---|---|---|
BRD3 | 0.25 | 6.6 | Fluorescence polarization assay |
BRD2 | 0.50 | 6.3 | Fluorescence polarization assay |
BRD4 | 0.79 | 6.1 | Raji cell MYC reduction assay |
BRD9 | >5 | <5.3 | Broad bromodomain screening panel |
Table 3: Nomenclature of I-BET 151 Hydrochloride
Nomenclature Type | Identifier |
---|---|
Systematic Name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydroxy-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one hydrochloride |
CAS Number (freebase) | 1300031-49-5 |
CAS Number (HCl salt) | 1883545-47-8 |
Synonyms | I-BET151; GSK1210151A; GSK-1210151A |
PubChem CID (HCl) | 121513850 |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8